Cas no 1286274-54-1 (Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate)

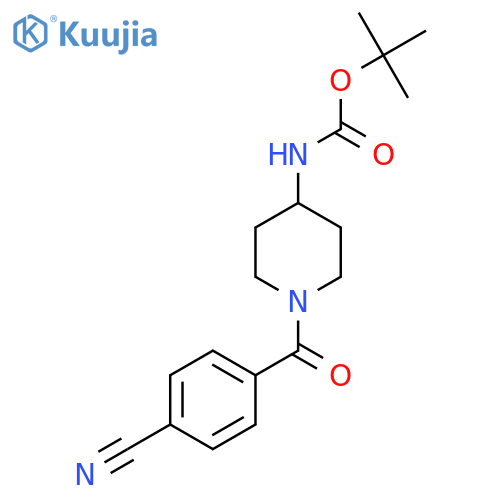

1286274-54-1 structure

商品名:Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate

CAS番号:1286274-54-1

MF:C18H23N3O3

メガワット:329.39352440834

CID:4788140

Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate

- tert-Butyl (1-(4-cyanobenzoyl)piperidin-4-yl)carbamate

- Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate

-

- インチ: 1S/C18H23N3O3/c1-18(2,3)24-17(23)20-15-8-10-21(11-9-15)16(22)14-6-4-13(12-19)5-7-14/h4-7,15H,8-11H2,1-3H3,(H,20,23)

- InChIKey: YLNCNSJMIRYSBO-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(NC1CCN(C(C2C=CC(C#N)=CC=2)=O)CC1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 501

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 82.4

Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM492835-1g |

tert-Butyl(1-(4-cyanobenzoyl)piperidin-4-yl)carbamate |

1286274-54-1 | 97% | 1g |

$309 | 2022-09-03 | |

| Fluorochem | 064199-1g |

tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate |

1286274-54-1 | 95% | 1g |

£276.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655557-250mg |

Tert-butyl (1-(4-cyanobenzoyl)piperidin-4-yl)carbamate |

1286274-54-1 | 98% | 250mg |

¥1803.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655557-1g |

Tert-butyl (1-(4-cyanobenzoyl)piperidin-4-yl)carbamate |

1286274-54-1 | 98% | 1g |

¥4840.00 | 2024-08-09 |

Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

1286274-54-1 (Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬